molecular formula C13H13NO3S B2968196 (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 571151-19-4

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2968196
CAS No.: 571151-19-4
M. Wt: 263.31
InChI Key: NTHXERGYALKJJD-UHFFFAOYSA-N
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Description

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a chemically novel small molecule designed for research and development purposes, particularly in the field of medicinal chemistry. This compound features a unique hybrid structure that incorporates a sulfonamide group, a known pharmacophore in many therapeutic agents, linked to a furan ring and a trans-configured ethenesulfonyl moiety . The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. Sulfonamide-containing compounds are extensively investigated for their potential as antibacterial agents, carbonic anhydrase inhibitors, and antitumor agents . The integration of the furan heterocycle further enhances the molecule's research value, as furan-based compounds are recognized for their relevance in developing cardiovascular and anticancer therapeutics . The specific spatial arrangement of the (E)-2-phenylethenesulfonamide group may influence the compound's interaction with biological targets, such as enzymes or receptors, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe its potential inhibitory effects on pathogenic microbes, including Gram-positive and Gram-negative bacteria, or to evaluate its selective cytotoxicity in various human cell lines, such as breast adenocarcinoma (MCF-7) or normal fibroblast models . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-10,14H,11H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXERGYALKJJD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves the reaction of furan-2-ylmethylamine with 2-phenylethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The phenylethenesulfonamide moiety can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-benzenesulfonamide
  • N-(furan-2-ylmethyl)-2-phenylethanesulfonamide
  • N-(furan-2-ylmethyl)-2-phenylpropanesulfonamide

Uniqueness

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is unique due to the presence of the phenylethenesulfonamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and any relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an ethenesulfonamide moiety, and a phenyl group, which contribute to its biological activity. The presence of the furan ring is significant as it has been associated with various pharmacological properties.

Research indicates that compounds containing furan rings can act as inhibitors of specific enzymes, particularly in the context of inflammatory diseases and viral infections. For instance, derivatives related to furan have shown promising results as inhibitors of the SARS-CoV-2 main protease (Mpro), which is critical for viral replication .

Antiviral Activity

A study highlighted that certain furan derivatives exhibit inhibitory effects against SARS-CoV-2 Mpro with IC50 values around 1.55 μM . This suggests that (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide may share similar properties, warranting further investigation into its antiviral capabilities.

Anti-inflammatory Properties

Furan compounds have been explored for their anti-inflammatory effects. Research on related thiazolidinedione derivatives indicates that they can selectively inhibit class I phosphoinositide 3-kinases (PI3K), particularly PI3Kgamma, which plays a role in inflammatory responses . This mechanism could be relevant for (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide if it shares similar structural features.

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition :
    • A derivative related to furan was identified as a reversible covalent inhibitor of Mpro with low cytotoxicity in cell lines such as Vero and MDCK . These findings suggest that (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide could be developed into a therapeutic agent against COVID-19.
  • PI3K Inhibition :
    • The study on furan-based thiazolidinediones demonstrated significant inhibition of PI3Kgamma, leading to reduced leukocyte recruitment in mouse models . This highlights the potential for anti-inflammatory applications for compounds with similar structures.

Data Table: Biological Activity Summary

CompoundTargetIC50 (μM)Activity Description
F8-B6SARS-CoV-2 Mpro1.57Non-peptidomimetic inhibitor with low cytotoxicity
AS-252424PI3Kgamma0.30Selective ATP-competitive inhibitor with anti-inflammatory effects

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